molecular formula C16H14ClN3O B2973027 N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide CAS No. 338410-54-1

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide

Cat. No.: B2973027
CAS No.: 338410-54-1
M. Wt: 299.76
InChI Key: OYQIBSICTDXPLI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Benzimidazole derivatives typically have a planar structure, often stabilized by π-π interactions and hydrogen bonds . The specific molecular structure of “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide” would need to be determined through techniques such as X-ray crystallography.


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present . Without specific information on “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide”, it’s difficult to predict its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Benzimidazole derivatives, for example, often exhibit planarity and strong π-π interactions . The exact properties of “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide” would need to be determined experimentally.

Scientific Research Applications

Anti-Malarial Activity

Thiosemicarbazone derivatives containing a benzimidazole moiety have been synthesized and evaluated for their anti-malarial properties. Compounds with the benzimidazole structure exhibited good in vitro anti-malarial activity, highlighting the potential of such compounds in the development of new anti-malarial drugs (Divatia et al., 2014).

Oxidation Reagents

A study on Ethylenebis(N-Methylimidazolium) Chlorochromate (EBMICC) revealed its selective oxidation properties for benzylic and allylic alcohols, hydroquinones, and trimethylsilyl ethers, demonstrating the utility of benzimidazole derivatives in synthetic chemistry as mild and selective oxidation agents (Hosseinzadeh et al., 2008).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and tested for their antimicrobial activity. These studies found that benzimidazole compounds exhibit significant antimicrobial effects against various pathogens, indicating their potential as antimicrobial agents (Salahuddin et al., 2017).

Anti-Inflammatory and Antimicrobial Potential

A series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial potential. Some compounds showed significant anti-inflammatory effects and effective antimicrobial activity, suggesting their application in treating inflammatory diseases and infections (Sethi et al., 2018).

Anticancer Activity

Research on benzimidazole derivatives has also extended to the exploration of anticancer properties. Some studies demonstrated the potential of these compounds as inhibitors of cancer cell growth, offering a basis for the development of new anticancer drugs (Chhajed et al., 2016).

Future Directions

Benzimidazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new benzimidazole derivatives, including “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide”, and testing their biological activity. Additionally, further studies could aim to elucidate the mechanisms of action of these compounds.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQIBSICTDXPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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